molecular formula C20H22ClN3O3 B4385722 methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B4385722
M. Wt: 387.9 g/mol
InChI Key: IEJSORPRDLXODK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CB-839 and is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. In

Scientific Research Applications

CB-839 has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that is upregulated in many cancer cells, and its inhibition by CB-839 has been shown to selectively target cancer cells while sparing normal cells. CB-839 has been shown to be effective in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer.

Mechanism of Action

CB-839 is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism is upregulated in many types of cancer. Inhibition of glutaminase by CB-839 leads to a decrease in glutamate production, which in turn leads to a decrease in the production of ATP and NADPH, two important cellular energy sources. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects in preclinical models of cancer. Inhibition of glutaminase by CB-839 leads to a decrease in the production of ATP and NADPH, which ultimately leads to cancer cell death. CB-839 has also been shown to decrease the production of lactate, a byproduct of cancer cell metabolism that is associated with tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using CB-839 in lab experiments is its potency and selectivity for glutaminase. This allows for the specific targeting of cancer cells while sparing normal cells. However, one limitation of using CB-839 in lab experiments is its potential toxicity. Glutamine is an essential nutrient for many normal cells, and inhibition of glutaminase by CB-839 could lead to unintended side effects.

Future Directions

There are several future directions for the study of CB-839. One potential application is in combination therapy with other cancer drugs. CB-839 has been shown to enhance the efficacy of several other cancer drugs, including paclitaxel and gemcitabine. Another future direction is the study of CB-839 in other diseases where glutamine metabolism is dysregulated, such as neurodegenerative diseases. Finally, the development of more potent and selective glutaminase inhibitors is an area of active research.
Conclusion:
In conclusion, CB-839 is a potent and selective inhibitor of glutaminase that has potential applications in cancer therapy and other diseases where glutamine metabolism is dysregulated. The synthesis of CB-839 has been optimized to achieve high yields and purity, and its mechanism of action has been extensively studied. CB-839 has significant biochemical and physiological effects in preclinical models of cancer, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of CB-839, including its use in combination therapy with other cancer drugs and the development of more potent and selective glutaminase inhibitors.

properties

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-23-8-10-24(11-9-23)18-7-6-15(20(26)27-2)13-17(18)22-19(25)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSORPRDLXODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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